1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)- typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction.
Chlorination and Benzylation:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and phenylmethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups at specific positions .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)- involves its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, which in turn disrupts downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
FGFR Inhibitors: Other FGFR inhibitors, such as AZD4547 and BGJ398, have similar mechanisms of action but may differ in their potency and selectivity.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)- is unique due to its specific substitution pattern, which contributes to its potent FGFR inhibitory activity. This makes it a valuable lead compound for further optimization and development in cancer therapy .
Properties
Molecular Formula |
C15H12ClN3O |
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Molecular Weight |
285.73 g/mol |
IUPAC Name |
1-benzyl-4-chloropyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C15H12ClN3O/c16-13-11-6-7-19(9-10-4-2-1-3-5-10)15(11)18-8-12(13)14(17)20/h1-8H,9H2,(H2,17,20) |
InChI Key |
WZGIFVVXRMIPPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C(=CN=C32)C(=O)N)Cl |
Origin of Product |
United States |
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